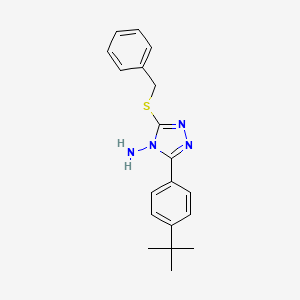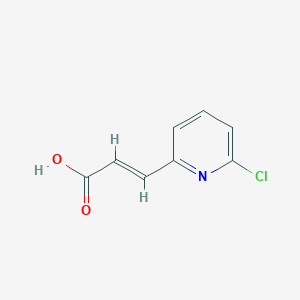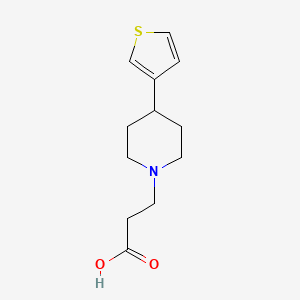
3-(4-Thiophen-3-ylpiperidin-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Thiophen-3-ylpiperidin-1-yl)propanoic acid, also known as TPPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TPPA is a piperidine derivative that is structurally similar to other compounds such as ketamine and phencyclidine.
Aplicaciones Científicas De Investigación
3-(4-Thiophen-3-ylpiperidin-1-yl)propanoic acid has been studied extensively for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a tool for studying the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of glutamate receptor that is involved in various physiological processes such as learning and memory. 3-(4-Thiophen-3-ylpiperidin-1-yl)propanoic acid has been shown to selectively inhibit the NMDA receptor, making it a valuable tool for studying its function.
In addition to its use as an NMDA receptor inhibitor, 3-(4-Thiophen-3-ylpiperidin-1-yl)propanoic acid has also been studied for its potential applications in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. Studies have shown that 3-(4-Thiophen-3-ylpiperidin-1-yl)propanoic acid can modulate the activity of various neurotransmitter systems, making it a promising candidate for the development of new therapeutics.
Mecanismo De Acción
3-(4-Thiophen-3-ylpiperidin-1-yl)propanoic acid exerts its effects by selectively inhibiting the NMDA receptor, which is a type of ionotropic glutamate receptor. The NMDA receptor is involved in various physiological processes such as synaptic plasticity, learning, and memory. 3-(4-Thiophen-3-ylpiperidin-1-yl)propanoic acid binds to a specific site on the receptor, blocking its activity and preventing the influx of calcium ions into the cell. This leads to the inhibition of downstream signaling pathways, resulting in the observed effects of 3-(4-Thiophen-3-ylpiperidin-1-yl)propanoic acid.
Biochemical and Physiological Effects
3-(4-Thiophen-3-ylpiperidin-1-yl)propanoic acid has been shown to have various biochemical and physiological effects. Studies have demonstrated that 3-(4-Thiophen-3-ylpiperidin-1-yl)propanoic acid can modulate the activity of various neurotransmitter systems such as dopamine, serotonin, and acetylcholine. 3-(4-Thiophen-3-ylpiperidin-1-yl)propanoic acid has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 3-(4-Thiophen-3-ylpiperidin-1-yl)propanoic acid in lab experiments is its selectivity for the NMDA receptor. This makes it a valuable tool for studying the function of this receptor in various physiological processes. However, one of the limitations of using 3-(4-Thiophen-3-ylpiperidin-1-yl)propanoic acid is its potential for off-target effects. 3-(4-Thiophen-3-ylpiperidin-1-yl)propanoic acid has been shown to interact with other receptor systems, which may complicate the interpretation of results.
Direcciones Futuras
There are several potential future directions for the study of 3-(4-Thiophen-3-ylpiperidin-1-yl)propanoic acid. One area of interest is its potential applications in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. Further studies are needed to determine the efficacy and safety of 3-(4-Thiophen-3-ylpiperidin-1-yl)propanoic acid in these conditions.
Another potential future direction is the development of more selective and potent NMDA receptor inhibitors. 3-(4-Thiophen-3-ylpiperidin-1-yl)propanoic acid has shown promising results in preclinical studies, but further optimization is needed to improve its selectivity and potency.
Conclusion
In conclusion, 3-(4-Thiophen-3-ylpiperidin-1-yl)propanoic acid is a valuable tool for studying the NMDA receptor and its role in various physiological processes. 3-(4-Thiophen-3-ylpiperidin-1-yl)propanoic acid has also shown promising results in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. Further studies are needed to determine the full potential of 3-(4-Thiophen-3-ylpiperidin-1-yl)propanoic acid and to develop more selective and potent NMDA receptor inhibitors.
Métodos De Síntesis
3-(4-Thiophen-3-ylpiperidin-1-yl)propanoic acid can be synthesized using a multi-step process that involves the reaction of 3-bromothiophene with piperidine followed by the addition of propanoic acid. The resulting compound is then purified using chromatography techniques to obtain pure 3-(4-Thiophen-3-ylpiperidin-1-yl)propanoic acid.
Propiedades
IUPAC Name |
3-(4-thiophen-3-ylpiperidin-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c14-12(15)3-7-13-5-1-10(2-6-13)11-4-8-16-9-11/h4,8-10H,1-3,5-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCUDHCPWPJLMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Thiophen-3-ylpiperidin-1-yl)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

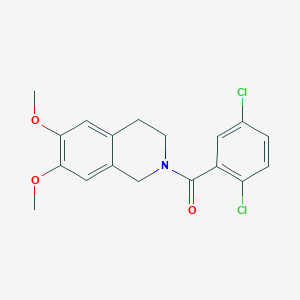
![3-[(4-Fluorophenyl)methylsulfanyl]-5-methyl-4-prop-2-enyl-1,2,4-triazole](/img/structure/B7459746.png)

![N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-3-methylbenzamide](/img/structure/B7459760.png)
![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide](/img/structure/B7459761.png)
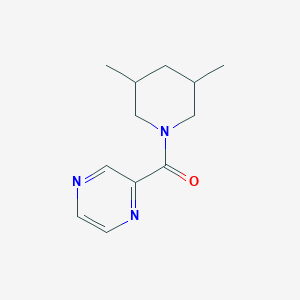
![4-[(5-Chloro-6-oxo-1-phenylpyridazin-4-yl)iminomethyl]-2-(3,4-dimethylphenyl)-3-hydroxyisoquinolin-1-one](/img/structure/B7459782.png)
![ethyl 3-{[hydroxy(diphenyl)acetyl]amino}-5,6-dimethoxy-1H-indole-2-carboxylate](/img/structure/B7459795.png)
![3-[(2-Chloroacetyl)amino]-4-methoxybenzamide](/img/structure/B7459800.png)
![2-[(2,6-Dichlorophenyl)methylsulfonyl-methylamino]acetic acid](/img/structure/B7459804.png)
![N-[3-(dimethylamino)propyl]-1-benzofuran-2-carboxamide](/img/structure/B7459805.png)
![2-[(2-Chlorophenyl)methylsulfonyl-methylamino]acetic acid](/img/structure/B7459820.png)
